2-Methyl-5-phenylmorpholine hydrochloride
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Overview
Description
2-Methyl-5-phenylmorpholine hydrochloride is a chemical compound with the molecular formula C11H16ClNO. It is a derivative of morpholine, a heterocyclic amine that contains both nitrogen and oxygen in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-phenylmorpholine hydrochloride typically involves the reaction of 2-methylmorpholine with phenylmagnesium bromide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-phenylmorpholine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-Methyl-5-phenylmorpholine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-5-phenylmorpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-phenylmorpholine: The non-hydrochloride form of the compound.
2-Methylmorpholine: A simpler derivative without the phenyl group.
5-Phenylmorpholine: A derivative lacking the methyl group.
Uniqueness
2-Methyl-5-phenylmorpholine hydrochloride is unique due to its specific combination of a methyl and phenyl group on the morpholine ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H16ClNO |
---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
2-methyl-5-phenylmorpholine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-9-7-12-11(8-13-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H |
InChI Key |
XSPPNNAYDXPDJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(CO1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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